molecular formula C6H7N3OS B131969 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 770-31-0

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B131969
CAS RN: 770-31-0
M. Wt: 169.21 g/mol
InChI Key: FGONQMFYFJRAIG-UHFFFAOYSA-N
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Patent
US07449582B2

Procedure details

To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) is added diisobutylaluminum hydride (41.52 mL, 1.0 M in CH2Cl2, 41.52 mmol) at 0° C. After the mixture is stirred for 2.5 hours at 0° C., hydrochloric acid (2N, 30 mL) is added and stirring is continued for 20 minutes. To the reaction mixture is added saturated Na2CO3 until a pH of 8 is achieved. The suspended material is filtered through Celit pad and washed with K2CO3 solution. The solution is diluted with EtOAc and washed with saturated K2CO3, brine and dried, filtered and concentrated to give crude product, which is purified by flash silica gel column, eluting with hexane (100%) gradient to hexane/ether (60/40%), to give the title intermediate as a solid (1.62 g, 53.1%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
41.52 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#N)=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.Cl.C([O-])([O-])=[O:24].[Na+].[Na+]>C1COCC1>[NH2:1][C:2]1[C:7]([CH:8]=[O:24])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC(=NC=C1C#N)SC
Name
Quantity
41.52 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the mixture is stirred for 2.5 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The suspended material is filtered through Celit pad
WASH
Type
WASH
Details
washed with K2CO3 solution
ADDITION
Type
ADDITION
Details
The solution is diluted with EtOAc
WASH
Type
WASH
Details
washed with saturated K2CO3, brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
is purified by flash silica gel column
WASH
Type
WASH
Details
eluting with hexane (100%) gradient to hexane/ether (60/40%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=NC(=NC=C1C=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.